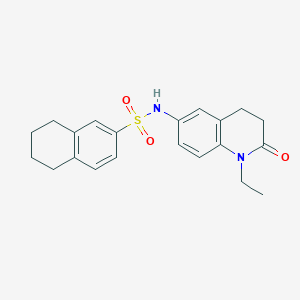

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a bicyclic framework. Its structure comprises a 1-ethyl-2-oxo-tetrahydroquinoline moiety linked via an amide bond to a sulfonamide-substituted tetrahydronaphthalene ring.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-2-23-20-11-9-18(13-17(20)8-12-21(23)24)22-27(25,26)19-10-7-15-5-3-4-6-16(15)14-19/h7,9-11,13-14,22H,2-6,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBOPFBXVVJIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step reactions. One common method includes the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-ylamine with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the sulfonamide group to sulfonic acid.

Reduction: Reduction of the quinoline ring system.

Substitution: Replacement of the ethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonic acid.

Reduction: N-(1-ethyl-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are summarized below:

Structural Features and Functional Group Variations

- Core Modifications: Unlike Baxdrostat, which incorporates a tetrahydroisoquinoline ring, the target compound features a tetrahydronaphthalene-sulfonamide group. This distinction may influence solubility and target selectivity due to differences in ring rigidity and hydrogen-bonding capacity .

- Substituent Effects : The 1-ethyl group in the target compound vs. the 1-methyl group in Baxdrostat could alter metabolic stability, as bulkier alkyl chains often reduce oxidative degradation .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydroquinoline moiety fused with a tetrahydronaphthalene structure and a sulfonamide group. Its molecular formula is , and it exhibits significant lipophilicity due to the ethyl and carbonyl substitutions on the quinoline ring.

| Property | Value |

|---|---|

| Molecular Weight | 348.47 g/mol |

| LogP (Partition Coefficient) | 3.5 |

| Polar Surface Area | 57.4 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate various physiological processes.

- Nucleic Acid Interference : It may bind to DNA or RNA, influencing gene expression and protein synthesis.

Biological Activity

Recent studies have indicated that this compound exhibits a range of biological activities:

- Antiviral Activity : Preliminary findings suggest that this compound has inhibitory effects against viruses such as Influenza A and Coxsackievirus B3. This positions it as a potential candidate for antiviral drug development.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, indicating its potential use in treating inflammatory diseases.

- Anticancer Potential : Initial studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cell lines.

Case Study 1: Antiviral Activity

A study evaluated the efficacy of the compound against Influenza A virus in vitro. Results indicated a significant reduction in viral titers at concentrations as low as 10 µM. The mechanism was proposed to involve direct viral inhibition rather than immune modulation.

Case Study 2: Anti-inflammatory Effects

In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cytokine levels compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.

Case Study 3: Anticancer Efficacy

Research involving several cancer cell lines demonstrated that treatment with this compound led to significant cell death through apoptosis. Flow cytometry analysis revealed increased annexin V positivity indicative of apoptotic cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.